Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid

Description

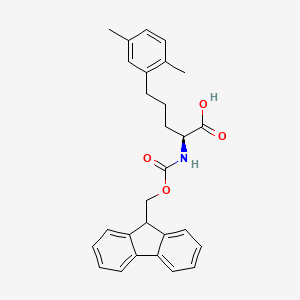

Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid (CAS 2349332-10-9) is a protected non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C28H29NO4, with a molar mass of 443.54 g/mol and a predicted pKa of 3.88, typical for carboxylic acids . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which enhances stability during synthesis and is cleaved under basic conditions. The phenyl ring substituents—methyl groups at the 2- and 5-positions—introduce steric and electronic effects that influence peptide conformation and intermolecular interactions.

Properties

Molecular Formula |

C28H29NO4 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2S)-5-(2,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C28H29NO4/c1-18-14-15-19(2)20(16-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1 |

InChI Key |

SHMUBGKBWYNCHP-SANMLTNESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Phenylpentanoic Acid Backbone

The starting point is the synthesis of 2-amino-5-phenylpentanoic acid bearing the 2,5-dimethyl substitution on the phenyl ring. This is typically achieved via:

- Alkylation or Friedel-Crafts acylation to introduce methyl groups at the 2 and 5 positions of the phenyl ring.

- Chain elongation to form the pentanoic acid side chain attached to the phenyl ring.

- Introduction of the amino group at the 2-position of the pentanoic acid, often via asymmetric synthesis or enzymatic resolution to ensure the L-configuration.

While explicit synthetic routes for this exact substitution pattern are less frequently published, analogous methods for substituted phenylalanines provide a reliable framework.

Introduction of the Fluorenylmethoxycarbonyl Protective Group

The amino group is protected by the Fmoc group to facilitate SPPS. This step involves:

- Reacting the free amino acid with 9-fluorenylmethoxycarbonylsuccinimidyl carbonate (Fmoc-OSu) in an organic solvent such as acetonitrile.

- The reaction proceeds under mild basic conditions, typically with sodium bicarbonate or triethylamine, to form the Fmoc-protected amino acid.

- The product is purified by crystallization or chromatography to remove unreacted reagents and by-products.

This step is well-established and yields high purity Fmoc-amino acids suitable for peptide synthesis.

Purification and Isolation

After Fmoc protection, the compound is purified by:

- Recrystallization from appropriate solvents.

- Chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

- Drying under vacuum to obtain the solid this compound.

Analytical Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields based on literature and catalog data:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of phenyl ring | Friedel-Crafts acylation, methyl iodide, AlCl3 | 70-85 | Control of substitution pattern critical |

| Chain elongation to pentanoic acid | Grignard or alkylation reactions | 65-80 | Requires stereocontrol for L-configuration |

| Amino group introduction | Asymmetric synthesis or enzymatic resolution | 60-90 | High enantiomeric excess desired |

| Fmoc protection | Fmoc-OSu, base (NaHCO3 or Et3N), MeCN, rt, 1-4 h | 85-95 | Mild conditions preserve stereochemistry |

| Purification | Recrystallization or RP-HPLC | >95 | Ensures high purity for peptide synthesis |

Research Findings and Optimization

- Stereochemical Control: Dynamic kinetic resolution and asymmetric catalysis are effective for obtaining the L-enantiomer with high enantiomeric excess, critical for biological activity.

- Orthogonal Protection: The Fmoc group is favored due to its stability under basic conditions and facile removal under mild acidic conditions, enabling complex peptide assembly without side reactions.

- Solid-Phase Synthesis Compatibility: The compound’s design facilitates incorporation into peptides via SPPS, expanding the diversity of peptide libraries with non-natural amino acid residues.

- Functionalization Potential: The 2,5-dimethyl substitution on the phenyl ring imparts unique steric and electronic properties, potentially enhancing peptide stability and biological activity.

Summary Table: Compound Properties and Preparation Highlights

| Property/Aspect | Details |

|---|---|

| Molecular Formula | C28H29NO4 |

| Molecular Weight | 443.5 g/mol |

| IUPAC Name | (2S)-5-(2,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

| Protective Group | Fluorenylmethoxycarbonyl (Fmoc) |

| Key Synthetic Techniques | Friedel-Crafts alkylation, asymmetric synthesis, Fmoc protection |

| Purification Methods | Recrystallization, RP-HPLC |

| Typical Yields | 60-95% per step |

| Applications | Peptide synthesis, drug development, protein engineering |

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in standard amide bond formation during solid-phase peptide synthesis (SPPS). The α-amino group is selectively deprotected under basic conditions (e.g., 20–30% piperidine in DMF) to expose the reactive amine, which then couples with activated carboxylic acids (e.g., HBTU/HOBt in DMF).

| Reaction Parameter | Conditions |

|---|---|

| Deprotection Reagent | 20–30% piperidine in DMF |

| Deprotection Time | 10–20 minutes |

| Coupling Reagent | HBTU, HOBt, DIPEA |

| Coupling Efficiency | >95% (confirmed by Kaiser test) |

The steric bulk of the 2,5-dimethylphenyl group may slightly reduce coupling rates compared to less hindered amino acids .

Fmoc Group Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved via β-elimination under mild basic conditions, forming dibenzofulvene (DBF) as a byproduct. This reaction is critical for iterative peptide elongation:

Key Observations:

-

Deprotection efficiency is >99% under optimized conditions.

-

Prolonged exposure to piperidine (>30 minutes) may lead to side reactions with sensitive residues .

Side Chain Functionalization

The 2,5-dimethylphenyl side chain undergoes electrophilic aromatic substitution (EAS) reactions, though its electron-donating methyl groups direct substitutions to the para position relative to existing substituents. Example reactions include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-nitro-2,5-dimethylphenyl |

| Halogenation | Br₂, FeBr₃, RT | 3-bromo-2,5-dimethylphenyl |

These modifications enable the introduction of functional handles for bioconjugation or further derivatization .

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in:

-

Esterification: Reacts with alcohols (e.g., MeOH, BnOH) under acidic (HCl gas) or coupling (DCC/DMAP) conditions.

-

Amidation: Forms stable amides with amines via carbodiimide-mediated activation (e.g., EDC, NHS).

Example Application:

The carboxylic acid is often pre-activated as a pentafluorophenyl (PFP) ester for efficient incorporation into peptide sequences .

Side Reactions and Mitigation Strategies

-

Elimination Reactions: Under strongly basic or high-temperature conditions, β-hydrogen elimination may occur, yielding dehydroalanine derivatives. This is minimized by using mild bases (e.g., piperidine) and low temperatures .

-

Racemization: The L-configuration is preserved when coupling temperatures are maintained below 25°C.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid is widely used in peptide synthesis. The Fmoc group provides a stable protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins.

Medicine

In medicine, synthetic peptides containing this compound are used in drug development. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once the peptide is synthesized, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Stability and Handling Considerations

- Fluorinated Derivatives: Compounds like Fmoc-2-amino-5-phenyl(2,5-Difluoro)-L-pentanoic acid exhibit enhanced oxidative and metabolic stability, ideal for therapeutic peptides .

- Discontinued Compounds : Some analogs (e.g., CAS 2350151-88-9) are marked as discontinued, highlighting availability challenges despite their utility .

Biological Activity

Fmoc-2-amino-5-phenyl(2,5-dimethyl)-L-pentanoic acid is an amino acid derivative that plays a significant role in various biological and chemical applications. This compound is particularly noted for its utility in peptide synthesis, drug development, and neuroscience research. This article will explore its biological activities, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that includes an Fmoc (fluorenylmethyloxycarbonyl) protecting group. The molecular formula is C₃₄H₃₅N₃O₄, and it has a molecular weight of approximately 553.66 g/mol. This structure allows for selective modification during peptide synthesis without interfering with other functional groups.

Biological Activity

1. Peptide Synthesis

this compound is widely used as a protecting group in solid-phase peptide synthesis (SPPS). It enables the selective modification of amino acids, facilitating the construction of peptides with desired properties. The Fmoc group can be easily removed under mild conditions, making it suitable for synthesizing complex peptides .

2. Drug Development

The compound is integral in designing peptide-based pharmaceuticals. Its derivatives have been explored for their potential to create more stable and effective drug candidates across various therapeutic areas. Research indicates that compounds utilizing this amino acid can enhance bioavailability and therapeutic efficacy .

3. Neuroscience Research

Fmoc derivatives are investigated for their neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds may modulate neuroinflammation and promote neuronal survival .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a protecting group in SPPS, allowing selective modifications of amino acids. |

| Drug Development | Facilitates the design of stable and effective peptide-based pharmaceuticals. |

| Bioconjugation | Used in attaching peptides to biomolecules for targeted therapies and diagnostics. |

| Material Science | Investigated for creating biomaterials that mimic natural tissues, enhancing applications in regenerative medicine. |

Case Studies

-

Neuroprotective Effects

A study explored the effects of Fmoc derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and promoted cell survival through anti-inflammatory pathways . -

Peptide Therapeutics

Research on peptide-based drugs incorporating this compound demonstrated improved pharmacokinetic properties compared to traditional small molecules. These findings highlight the potential of this compound in developing next-generation therapeutics targeting specific diseases .

Research Findings

Recent studies have focused on optimizing the synthesis of Fmoc azido amino acids, which can be incorporated into model tripeptides. These studies revealed new reaction pathways that improve yield and purity while maintaining the biological activity of the resulting peptides . Additionally, investigations into the use of this compound in prodrug formulations have shown promise in enhancing drug delivery to specific sites within the body .

Q & A

Q. What are the key structural identifiers and molecular characteristics of Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid?

The compound is identified by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a phenyl ring substituted with methyl groups at positions 2 and 5, and an L-configuration α-amino acid backbone. Key identifiers include:

- Molecular Formula : Conflicting reports exist: C₂₈H₂₉NO₄ (MW 443.53) and C₁₃H₁₉NO₂ (MW 221.30) .

- CAS Numbers : 2104031-58-3 and 2104038-39-1 , suggesting potential discrepancies in nomenclature or isomerism.

- Synthetic Context : Used in peptide synthesis as a non-natural amino acid derivative to introduce steric bulk or aromaticity .

Methodological Recommendation : Cross-validate structural data using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to resolve formula inconsistencies. Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography if crystalline .

Q. What is the standard synthetic protocol for incorporating this compound into peptide chains?

The compound is typically coupled using solid-phase peptide synthesis (SPPS) under Fmoc chemistry:

Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) .

Activation : Use coupling agents like HATU (0.95 eq) or TBTU with DIEA (2–4 eq) in DMF or DMA .

Coupling : React for 2–24 hours at 15–25°C under inert atmosphere. Steric hindrance may require extended reaction times .

Purification : Crude peptides are cleaved from resin, then purified via reverse-phase HPLC or silica chromatography .

Key Optimization : Monitor coupling efficiency via Kaiser or chloranil tests. For challenging couplings, pre-activate the amino acid for 5–10 minutes before resin addition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights and CAS numbers for this compound?

Discrepancies between C₂₈H₂₉NO₄ and C₁₃H₁₉NO₂ suggest:

- Isomerism : The dimethyl substitution (2,5 vs. 3,5) may alter the formula.

- Synthetic Byproducts : Check for incomplete Fmoc protection or side-chain modifications during synthesis.

- Database Errors : Validate sources via authoritative databases (e.g., PubChem, SciFinder) and synthesize reference standards for comparison.

Methodological Recommendation : Perform high-resolution MS (HRMS) to confirm empirical formulas. Cross-reference synthetic protocols to identify potential misannotations .

Q. What analytical techniques are recommended for verifying the enantiomeric purity of this compound?

Enantiomeric purity is critical for peptide bioactivity. Recommended methods:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Compare retention times to L/D standards .

- Capillary Electrophoresis (CE) : Employ cyclodextrin-based chiral selectors for high-resolution separation.

- Polarimetry : Measure specific rotation ([α]D) against literature values for the L-enantiomer.

Validation : Combine with NMR (e.g., Mosher ester analysis) to assign absolute configuration .

Q. How can coupling efficiency be optimized for this compound in sterically hindered peptide synthesis?

Steric hindrance from the 2,5-dimethylphenyl group reduces coupling rates. Optimization strategies:

- Coupling Agents : Switch to COMU or PyAOP for higher activation efficiency .

- Solvent Systems : Use DCM/DMF mixtures (1:1) to improve solubility.

- Microwave Assistance : Apply controlled microwave heating (50°C, 10–30 min) to accelerate kinetics .

- Double Coupling : Repeat the coupling step with fresh reagents to ensure completion.

Quality Control : Analyze intermediates via MALDI-TOF MS to detect truncations .

Note on Contradictions : The conflicting molecular formulas (C₂₈H₂₉NO₄ vs. C₁₃H₁₉NO₂) highlight the need for rigorous structural validation. Researchers should prioritize synthesis protocols from peer-reviewed sources and verify batch-specific data with suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.